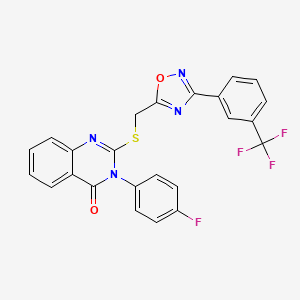

3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Role of Fluorophenyl and Trifluoromethyl Motifs in Bioactive Compound Development

The 4-fluorophenyl and 3-(trifluoromethyl)phenyl groups in this compound exemplify the strategic use of fluorine chemistry to modulate bioactivity. Fluorine’s high electronegativity and small atomic radius enable it to act as a hydrogen-bond acceptor while minimizing steric disruption, enhancing interactions with hydrophobic pockets in target proteins. The trifluoromethyl group, a strong electron-withdrawing moiety, induces conformational rigidity and improves lipid solubility, facilitating membrane permeability and target engagement.

In the quinazolinone-oxadiazole hybrid, the 4-fluorophenyl group at position 3 of the quinazolinone core likely stabilizes π-π stacking interactions with aromatic residues in kinase domains, as observed in epidermal growth factor receptor (EGFR) inhibitors. Meanwhile, the 3-(trifluoromethyl)phenyl substituent on the oxadiazole ring augments binding affinity through hydrophobic interactions and dipole-dipole effects, as demonstrated in dual EGFR/BRAF V600E inhibitors. Computational studies of analogous compounds reveal that fluorinated motifs reduce metabolic degradation by cytochrome P450 enzymes, extending plasma half-life.

Table 1: Comparative Analysis of Fluorinated Motifs in Quinazolinone-Oxadiazole Hybrids

Thioether Linkage Dynamics in Molecular Recognition Processes

The thioether bridge (-S-CH₂-) connecting the quinazolinone and oxadiazole moieties plays a critical role in molecular flexibility and target recognition. Sulfur’s polarizability allows the thioether to act as a hinge, enabling conformational adjustments that optimize binding to structurally diverse active sites. This linkage also participates in van der Waals interactions and weak hydrogen bonds with cysteine or methionine residues, as observed in kinase inhibition assays.

In the context of antimicrobial activity, thioether-containing hybrids exhibit enhanced penetration into bacterial biofilms, likely due to improved solubility and reduced efflux pump recognition. For example, derivatives with similar thioether bridges show potent inhibition of Xanthomonas oryzae (rice blight pathogen) by disrupting cell wall synthesis. In anticancer applications, the thioether’s flexibility permits simultaneous engagement of ATP-binding pockets and allosteric sites in kinases, a mechanism validated in VEGFR2 inhibitors. Molecular dynamics simulations suggest that the thioether’s torsional freedom allows the oxadiazole ring to adopt a planar conformation, maximizing π-orbital overlap with tyrosine kinase residues.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14F4N4O2S/c25-16-8-10-17(11-9-16)32-22(33)18-6-1-2-7-19(18)29-23(32)35-13-20-30-21(31-34-20)14-4-3-5-15(12-14)24(26,27)28/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDQIBJMVATGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14F4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 398.37 g/mol. The structure includes a quinazolinone core, a fluorophenyl group, and a trifluoromethyl-substituted oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinazolinone compounds can exhibit significant antimicrobial properties. For instance, structural modifications have been linked to enhanced activity against various bacterial strains .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. Studies reported that related quinazolinone derivatives demonstrated cytotoxicity against several cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .

- Antioxidant Activity : Certain modifications in the structure have been associated with increased antioxidant properties, which can play a role in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl rings significantly enhances the activity against cancer cell lines.

- Positioning of Functional Groups : Variations in the positioning of substituents on the quinazolinone core can lead to different levels of potency against specific targets .

Anticancer Efficacy

One study assessed the anticancer efficacy of a series of quinazolinone derivatives, including our compound of interest. It was found that compounds with similar structural features exhibited IC50 values ranging from 0.16 to 9.9 µM against various cancer cell lines such as MCF-7 and A549. The most potent derivatives were those with para-hydroxy or trifluoromethyl substitutions .

Antimicrobial Studies

In vitro tests against Mycobacterium tuberculosis showed that certain analogs derived from quinazolinones had minimum inhibitory concentrations (MICs) indicating effective antimycobacterial activity. These findings suggest that modifications to enhance lipophilicity could improve bioavailability and efficacy .

Data Tables

| Activity Type | Compound Derivative | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Anticancer | Quinazolinone A | 0.16 | MCF-7 |

| Anticancer | Quinazolinone B | 6.8 | DU145 |

| Antimicrobial | Quinazolinone C | 0.31 | Mycobacterium |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines. A study found that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting strong antiproliferative properties .

Antimicrobial Properties

Quinazolines are also recognized for their antimicrobial activities. Compounds containing similar structural motifs have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Research has indicated that quinazoline derivatives can inhibit tyrosinase activity effectively. The mechanism involves competitive inhibition, which is vital for developing skin-lightening agents .

Case Studies

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target’s quinazolinone core differentiates it from thiazole () and thiadiazole () derivatives. Quinazolinones are associated with kinase inhibition, whereas thiadiazoles are more common in antiviral contexts .

Substituent Effects : The trifluoromethyl group in the target compound and ’s derivatives enhances electronegativity and binding to hydrophobic pockets, a critical feature absent in ’s fluorophenyl-only analogs .

Synthetic Routes: The target’s oxadiazole linkage likely requires coupling reactions similar to ’s triazole derivatives but with distinct cyclization agents (e.g., DMF for crystallization vs. ethanol for triazoles) .

Pharmacological and Physicochemical Properties

- Solubility : The sulfur atom in the thioether linkage may improve solubility compared to ’s rigid thiazole derivatives .

- Antiviral Potential: While ’s thiadiazoles show anti-HIV activity, the target’s oxadiazole-quinazolinone hybrid could target different viral enzymes (e.g., reverse transcriptase vs. proteases) .

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s activity is influenced by:

- The 4-fluorophenyl group , which enhances lipophilicity and membrane permeability .

- The 1,2,4-oxadiazole moiety , known for metabolic stability and hydrogen-bonding interactions with biological targets .

- The quinazolin-4(3H)-one core , a scaffold prevalent in kinase inhibitors due to its planar structure and ability to engage ATP-binding pockets .

- The thioether linkage , which may modulate electron distribution and conformational flexibility .

Q. What synthetic routes are commonly used for constructing the quinazolin-4(3H)-one core?

Two primary methods are:

Q. What spectroscopic methods are essential for confirming the compound’s structure?

Key techniques include:

- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm), oxadiazole (C=O δ ~165–170 ppm), and quinazolinone (C=O δ ~160–165 ppm) groups .

- FT-IR : Confirm thioether (C–S stretch ~650 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) bonds .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethylphenyl-oxadiazole moiety?

- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances regioselectivity for oxadiazole formation at 70–80°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .

- Stepwise coupling : Introduce the oxadiazole group before attaching the quinazolinone core to minimize side reactions .

Q. How to resolve discrepancies in NMR data for the thioether linkage?

- Use 2D NMR techniques (HSQC, HMBC) to distinguish overlapping proton environments near the sulfur atom .

- Compare experimental data with DFT-calculated chemical shifts for the thioether group to validate assignments .

- Employ deuterated solvents (e.g., DMSO-d6) to reduce signal broadening caused by residual protons .

Q. What in vitro models are suitable for evaluating kinase inhibition potential?

- Enzyme assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ kits to measure IC50 values .

- Cell-based models : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition .

- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Q. How to address conflicting bioactivity data across studies?

- Purity verification : Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting activity .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) .

Q. What computational methods predict binding modes with target enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole moiety and kinase ATP pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

Data Contradiction Analysis

Q. Why do spectral data for the trifluoromethyl group vary between studies?

Q. How to reconcile differences in reported synthetic yields for the quinazolinone core?

- Reagent quality : Impurities in starting materials (e.g., anthranilic acid derivatives) can reduce yields by 10–15% .

- Reaction monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points, avoiding over-oxidation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.